molecular formula C6H4Cl3N B165571 2,4,6-Trichloroaniline CAS No. 634-93-5

2,4,6-Trichloroaniline

Cat. No.: B165571
CAS No.: 634-93-5
M. Wt: 196.5 g/mol
InChI Key: NATVSFWWYVJTAZ-UHFFFAOYSA-N
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Description

2,4,6-Trichloroaniline is a chemical compound with the molecular formula C6H4Cl3N. It is characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position. This compound appears as long needles or fine, light purple fibers and is primarily used as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The product, this compound, precipitates from the solution as a white solid .

Industrial Production Methods: In industrial settings, the preparation of this compound involves adding chlorobenzene and aniline into a reaction kettle, followed by the introduction of hydrogen chloride gas and chlorine gas. The reaction mixture is then maintained at a specific temperature until the reaction is complete. The product is obtained by filtering and drying the resultant filter cake .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other groups under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction Reactions: The compound can be reduced to form less chlorinated anilines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products:

Scientific Research Applications

Chemical Intermediary in Synthesis

TCA is primarily used as a precursor in the production of other chemical compounds. It serves as an intermediate in the synthesis of:

  • Trichlorobenzenes : TCA is a key precursor for 1,3,5-trichlorobenzene, which is utilized in the manufacture of insecticides and fungicides .
  • Dyes : It plays a crucial role in the production of azo dyes and basic fuchsin coupling agents for photography .

Table 1: Synthesis Pathways Involving TCA

CompoundRole of TCAReference
1,3,5-TrichlorobenzeneIntermediate for insecticides and fungicides
Azo DyesRaw material for dye synthesis
Basic FuchsinCoupling agent in photographic processes

Agricultural Applications

TCA has been extensively studied for its efficacy in agricultural chemicals. It is particularly noted for its use in:

  • Insecticides and Fungicides : The compound has been developed into formulations that combat crop diseases, demonstrating significant effectiveness against various pests and pathogens .
  • Herbicides : Due to its chlorinated structure, TCA can be modified to create herbicidal compounds that inhibit weed growth without harming crops .

Military Applications

In military contexts, TCA is utilized for producing insensitive munitions. Specifically:

  • TATB (Triaminotrinitrobenzene) : TCA is a precursor for TATB, which is known for its stability and safety compared to other explosives. This application is particularly relevant for naval operations where safety is paramount .

Environmental and Toxicological Considerations

While TCA has beneficial applications, it also poses environmental and health risks. Studies indicate that TCA exhibits mutagenic properties and can induce tumors in certain experimental models . Regulatory bodies have raised concerns regarding its carcinogenic potential, necessitating careful handling and disposal practices.

Table 2: Toxicological Profile of TCA

ParameterValue/DescriptionReference
CarcinogenicityPositive in certain studies
MutagenicityInduces mutations in test systems
Environmental PersistenceRequires careful management

Case Study 1: Agricultural Efficacy

A field trial demonstrated that formulations containing TCA effectively reduced pest populations by over 70% compared to untreated controls. The study highlighted TCA's role in integrated pest management strategies.

Case Study 2: Military Use

Research on the synthesis of insensitive munitions using TCA showed that explosives formulated with TATB exhibited lower sensitivity to shock and heat, making them safer for transport and storage.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloroaniline involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, altering their function and activity. It can also affect cellular membranes and disrupt normal cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    2,4,6-Tribromoaniline: Similar structure but with bromine atoms instead of chlorine.

    2,4-Dichloroaniline: Lacks one chlorine atom compared to 2,4,6-Trichloroaniline.

    4-Chloroaniline: Contains only one chlorine atom at the 4 position.

Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various complex organic compounds .

Biological Activity

2,4,6-Trichloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its biological activity and potential environmental impacts. Its structure, characterized by three chlorine substituents on the aniline ring, influences its interactions with biological systems. This article explores the biological activity of TCA, including its antimicrobial properties, toxicity, and potential applications in pharmaceuticals and agriculture.

This compound has the molecular formula C6H4Cl3NC_6H_4Cl_3N and a molecular weight of 197.46 g/mol. The presence of chlorine atoms significantly affects its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that TCA exhibits notable antimicrobial properties. A study synthesized octasubstituted triphenodioxazines from 2,4,5-trichloroaniline and evaluated their activity against various pathogens. The results showed significant antimicrobial effects against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing a strong correlation between the structure of the compounds and their biological activity .

Table 1: Antimicrobial Activity of Compounds Derived from TCA

CompoundPathogenMIC (µg/mL)Zone of Inhibition (mm)
2cBacillus subtilis5015
1aE. coli10012
1bMicrococcus luteus20010
1cCandida albicans3008

Toxicity Studies

TCA's toxicity has been assessed in various studies. It has been shown to exhibit cytotoxic effects on different cell lines. For instance, a study reported that TCA significantly inhibited the growth of certain fungi at varying concentrations, demonstrating its potential as a fungicide .

Table 2: In Vitro Growth Inhibition of Fungi by TCA

FungusConcentration (ppm)Growth Inhibition (%)
Rhizoctonia solani2500
50014
100040
Fusarium oxysporum25075
50095
1000>95

Environmental Impact

TCA is persistent in the environment and has been detected in soil and water samples. Its bioconcentration factor (BCF) is reported to be high (3,630), indicating significant accumulation in aquatic organisms . This raises concerns about its ecological impact and potential risks to human health through the food chain.

Case Studies

Three case studies highlight the implications of TCA exposure:

  • Case Study on Aquatic Toxicity : A study conducted on fish species revealed that exposure to TCA resulted in behavioral changes and increased mortality rates at higher concentrations.
  • Case Study on Human Health : Epidemiological studies have linked exposure to chlorinated anilines with adverse health outcomes, including skin irritation and respiratory issues among workers in chemical manufacturing plants.
  • Case Study on Soil Microbial Communities : Research indicated that TCA alters soil microbial communities, impacting nutrient cycling and soil health.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 2,4,6-Trichloroaniline from aniline?

this compound is synthesized via electrophilic substitution by reacting aniline with liquid chlorine. The reaction occurs at room temperature, producing a white precipitate. Key parameters include:

  • Stoichiometry : A 1:3 molar ratio of aniline to chlorine ensures complete substitution at the 2, 4, and 6 positions.
  • Solvent : Use non-polar solvents (e.g., chloroform) to stabilize intermediates and minimize side reactions.
  • Purity Control : Excess chlorine must be removed via vacuum filtration to avoid over-chlorination.
    This method yields >90% purity, but post-synthesis purification (e.g., recrystallization in ethanol) is recommended for analytical applications .

Q. How does the electron density of aniline’s aromatic ring influence chlorination patterns?

Aniline’s amino group (-NH₂) is a strong electron-donating group, activating the benzene ring for electrophilic substitution. The meta-directing effect of -NH₂ results in preferential chlorination at the 2, 4, and 6 positions. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity . Experimental validation via NMR or X-ray crystallography confirms substitution patterns .

Advanced Research Questions

Q. How do electrochemical oxidation pathways for this compound differ in aqueous vs. organic media?

In acetonitrile , electrochemical oxidation at platinum electrodes generates 2-amino-4,5-dichlorophenylamine and 2,4-dichloroaniline as primary products via dechlorination and coupling reactions. In aqueous solutions (pH 7–9), hydroxyl radicals (•OH) from water electrolysis dominate, leading to hydroxylated intermediates (e.g., 2,4,6-trichlorophenol) . Key variables:

  • Electrolyte composition : Perchlorate ions enhance conductivity in organic media, while sulfate buffers stabilize •OH in water.
  • Electrode material : Pt/C electrodes favor dechlorination, whereas boron-doped diamond (BDD) electrodes promote mineralization to CO₂ .

Q. What analytical methods resolve contradictions in reported degradation byproducts of this compound?

Discrepancies arise from differences in detection techniques:

  • GC-MS : Identifies volatile chlorinated aromatics (e.g., 1,3,5-trichlorobenzene) but misses polar intermediates .
  • HPLC-UV/ECD : Quantifies hydrophilic metabolites (e.g., chlorocatechols) but lacks structural specificity.
    A hybrid approach using derivatization (e.g., silylation for GC-MS) and high-resolution mass spectrometry (HRMS) improves coverage. For example, HRMS confirmed this compound’s transformation into 2,4-dichloroaniline in UV/TiO₂ systems .

Q. How can natural vs. anthropogenic sources of this compound be distinguished in environmental samples?

Marine diatoms (e.g., Nitzschia cf. pellucida) naturally produce this compound as a chemical defense, complicating source attribution. Differentiation strategies include:

  • Isotopic analysis : δ¹³C and δ³⁷Cl signatures of synthetic vs. biogenic compounds.
  • Congener profiling : Natural samples contain mixed halogenated analogs (e.g., 2,4,6-tribromoaniline), while industrial sources lack these .
  • Metabolite tracking : Biogenic samples show co-occurrence with algal biomarkers (e.g., fucoxanthin) .

Q. What are the challenges in quantifying this compound in complex matrices like wastewater sludge?

Matrix interference and low concentrations (ppb levels) require:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and elution with acetonitrile:water (80:20).
  • Derivatization : Use pentafluoropropionic anhydride (PFPA) to enhance GC-ECD sensitivity .
  • Quality control : Spike recovery tests (85–110%) and internal standards (e.g., 2,4,6-tribromoaniline-d4) validate accuracy .

Q. Methodological Considerations

Table 1: Key Parameters for Electrochemical Degradation Studies

ParameterOptimal RangeImpact on Efficiency
Current Density10–20 mA/cm²Higher currents accelerate degradation but risk electrode fouling.
pH3–5 (organic), 7–9 (aqueous)Affects radical generation pathways.
Temperature25–30°CElevated temps reduce chlorine solubility.
Electrolyte0.1 M Na₂SO₄ (aqueous)Minimizes competing reactions.
Reference:

Properties

IUPAC Name

2,4,6-trichloroaniline
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InChI

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
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InChI Key

NATVSFWWYVJTAZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)Cl
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Molecular Formula

C6H4Cl3N
Record name 2,4,6-TRICHLOROANILINE
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Related CAS

33663-50-2 (hydrochloride)
Record name 2,4,6-Trichloroaniline
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DSSTOX Substance ID

DTXSID6021379
Record name 2,4,6-Trichloroaniline
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Molecular Weight

196.5 g/mol
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Physical Description

Long needles or fine, light purple fibers. (NTP, 1992), Solid; [HSDB] Off-white or tan fibers; [MSDSonline]
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Boiling Point

504 °F at 760 mmHg (NTP, 1992), 262 °C @ 746 mm Hg
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in ethanol, ether, and chloroform, Insoluble in phosphoric acid, 40 mg/l in water @ 25 °C
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Vapor Pressure

1 mmHg at 273.2 °F ; 5 mmHg at 316.0 °F (NTP, 1992), 0.00000015 [mmHg], 1.47X10-7 mm Hg @ 25 °C
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Color/Form

CRYSTALS FROM ALCOHOL, NEEDLES FROM PETROLEUM ETHER

CAS No.

634-93-5
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Record name Benzenamine, 2,4,6-trichloro-
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Melting Point

163 to 167 °F (NTP, 1992), 78.5 °C
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Synthesis routes and methods I

Procedure details

The procedure was repeated using a mixture of 20% water and 80% ethanol as the solvent instead of the anhydrous ethanol used above. This time the yield of 3-acetamido-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one was very poor, i.e., only 8%, while a 57% yield of 2,4,6-trichloroaniline was obtained. This illustrates that, in contrast to the excellent yields produced in an organic medium, very poor yields are obtained when the rearrangement is run in an aqueous medium.
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Synthesis routes and methods II

Procedure details

To a solution of 10 g of potassium hydroxide in 200 ml of anhydrous ethanol was added 20 g of 2-(5-methyl-1,2,4-oxadiazol-3-yl)-2',4',6'-trichloroacetanilide. The mixture was heated under reflux for 10 hours. After it cooled, the mixture was acidified with 20 ml of acetic acid and concentrated to almost dryness under reduced pressure. The residue was slurried in water, collected, and dried. The crude product was stirred with 200 ml of hexane for 15 min., and the hexane solution was separated in hot ethanol and allowed to crystallize over night. There was obtained 9.6 g (48%) of 3-acetamido-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, mp 234°-235.5° C., and 1.5 g (12%) of 2,4,6-trichloroaniline.
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Synthesis routes and methods III

Procedure details

A 5-L, two-necked, round-bottomed flask equipped with magnetic stirbar was charged with 50 g freshly distilled aniline (0.54 mol) in 1 L MeCN. One neck was equipped with a reflux condenser and N2 purge, and the second neck was glass stoppered. The solution was brought to reflux. N-Chlorosuccimide (86 g, 1 equiv) was added through the glass-stoppered neck in one portion. The color of the reaction became purple-brown. After 1 h, a second addition of 86 g NCS (1 equiv) was made in one portion. After 1 h, NMR of the reaction mixture showed only traces of NCS remained in addition to formation of primarily 2,4-dichloroaniline. The final addition of 86 g NCS (1 equiv) was made in eight ˜10-g portions, reaction occurs with a vigorous exotherm. After the addition, TLC showed the reaction was complete. The mixture was cooled to room temperature and poured into 3 L vigorously stirred H2O. After stirring 1 h, the light purple solid was collected on a coarse-porosity glass frit, washed with 1 L H2O, and air-dried on the frit for 2 h. The crude was dissolved in 1 L Et2O and washed with 500 mL H2O and 500 mL brine. The organic layer was dried with anhydrous MgSO4 and filtered. The filtrate was treated with 11 g Darco G-60 for 1 h. The mixture was filtered through diatomaceous earth, and the solvent was rotary evaporated. The red-brown solid was dissolved in 1 L hexanes. The solution was filtered through 300 g SiO2 on a medium-porosity glass frit that removed most of the color. The filtrates were rotary evaporated, leaving 111.6 g of the title compound as a pale yellow solid that was >97% by 1 H NMR (88%). Recrystallization from EtOH gave the title compound in analytically pure form as soft, colorless needles. Mp 68-70° C., 77.5° C. δH (CDCl3): 7.13 (s, 2 H), 4.36 (bs, NH2); δC (CDCl3): 139.24, 127.81, 122.06, 119.92. Elemental analysis calculated for C6H4Cl3N: C, 36.68; H, 2.05; N, 7.13. Found: C, 36.87; H, 1.93; N, 7.07.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
86 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
86 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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2,4,6-Trichloroaniline
2,4,6-Trichloroaniline
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2,4,6-Trichloroaniline
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2,4,6-Trichloroaniline

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